molecular formula C6H5N3O2 B6141888 4-hydroxy-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one CAS No. 50269-88-0

4-hydroxy-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one

Cat. No.: B6141888
CAS No.: 50269-88-0
M. Wt: 151.12 g/mol
InChI Key: VWKCMLFUVPXMBI-UHFFFAOYSA-N
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Description

4-Hydroxy-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one is a heterocyclic compound with the molecular formula C6H5N3O2 It is characterized by a fused ring system consisting of a pyrrole ring and a triazine ring

Safety and Hazards

The safety information available indicates that “4-hydroxy-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Future Directions

The future directions for “4-hydroxy-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one” and similar compounds seem promising. Pyrrolo[2,1-f][1,2,4]triazine, a similar fused heterocycle, is an integral part of several kinase inhibitors and nucleoside drugs, and recent advances have been made in the development of kinase inhibitors containing this scaffold . Additionally, 1,2,4-triazole benzoic acid hybrids have shown potential as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with triazine precursors in the presence of a base. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various functionalized derivatives of the compound.

Scientific Research Applications

4-Hydroxy-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-hydroxy-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-Hydroxy-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and the presence of both pyrrole and triazine rings, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c10-5-4-2-1-3-9(4)6(11)8-7-5/h1-3H,(H,7,10)(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKCMLFUVPXMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=O)NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001230646
Record name 2,3-Dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001230646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50269-88-0
Record name 2,3-Dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50269-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001230646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one
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